molecular formula C15H17N5O2 B11833186 4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- CAS No. 548735-65-5

4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)-

Cat. No.: B11833186
CAS No.: 548735-65-5
M. Wt: 299.33 g/mol
InChI Key: LNSWDTFYXQGHQZ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with an imidazole ring and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: Starting with a suitable benzene derivative, the quinazoline core is constructed through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via nucleophilic substitution reactions, often using imidazole derivatives and appropriate leaving groups.

    Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.

    Final Assembly: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline
  • 2-chloro-4-(2-ethyl-1H-imidazol-1-yl)quinazoline

Uniqueness

Compared to similar compounds, 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of methoxy groups and the specific positioning of the imidazole ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

548735-65-5

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

2-imidazol-1-yl-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine

InChI

InChI=1S/C15H17N5O2/c1-21-8-6-17-14-12-9-11(22-2)3-4-13(12)18-15(19-14)20-7-5-16-10-20/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,18,19)

InChI Key

LNSWDTFYXQGHQZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=C1C=C(C=C2)OC)N3C=CN=C3

Origin of Product

United States

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